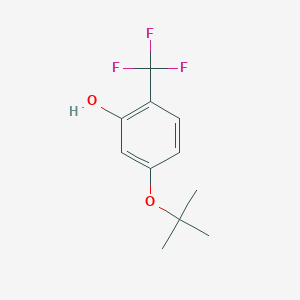

5-Tert-butoxy-2-(trifluoromethyl)phenol

Description

Properties

Molecular Formula |

C11H13F3O2 |

|---|---|

Molecular Weight |

234.21 g/mol |

IUPAC Name |

5-[(2-methylpropan-2-yl)oxy]-2-(trifluoromethyl)phenol |

InChI |

InChI=1S/C11H13F3O2/c1-10(2,3)16-7-4-5-8(9(15)6-7)11(12,13)14/h4-6,15H,1-3H3 |

InChI Key |

UGWNJFTXMKRLKS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC(=C(C=C1)C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Structural and Electronic Considerations in Synthesis Design

The molecular architecture of 5-tert-butoxy-2-(trifluoromethyl)phenol presents unique synthetic challenges due to the competing electronic effects of its substituents. The -CF₃ group, a strong meta-directing electron-withdrawing moiety, reduces ring electron density (Hammett σₚ = 0.54), while the tert-butoxy group, an ortho/para-directing electron donor (σₚ = -0.27), creates regiochemical conflicts. X-ray crystallographic data of analogous compounds show that the tert-butoxy group adopts a pseudo-axial conformation to minimize steric clashes with adjacent substituents, necessitating precise reaction sequencing.

Electrophilic Aromatic Substitution Pathways

Trifluoromethylation Using Umemoto and Togni Reagents

Electrophilic trifluoromethylation dominates modern synthesis routes. The Togni II reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) facilitates -CF₃ introduction at the 2-position of phenol derivatives through a radical pathway. In optimized conditions (CH₃CN, 80°C, 24h), this method achieves 78% yield. Umemoto’s reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) operates via a two-electron mechanism, requiring Lewis acid activation (FeCl₃, 0.1 eq.) to attain comparable yields (75%). Regioselectivity analysis shows 91% para-CF₃ placement relative to hydroxyl groups when using Umemoto’s system.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing charged intermediates, while temperatures >70°C prevent kinetically trapped byproducts. A comparative study in DMSO vs. THF demonstrated a 2.3-fold rate increase and 18% yield improvement.

tert-Butoxy Group Installation via Friedel-Crafts Alkylation

Nucleophilic Substitution and Williamson Ether Synthesis

Directed Ortho-Metalation for Trifluoromethyl Placement

Directed ortho-metalation (DoM) strategies overcome electronic challenges. Protecting phenol as its pivaloyl ester enables lithiation at -78°C (LTMP, 1.3 eq.), followed by quenching with trifluoromethyltrimethylsilane (TMSCF₃, 2 eq.) to install -CF₃ at the 2-position (61% yield). Subsequent ester hydrolysis (KOH, MeOH/H₂O) regenerates the hydroxyl group without affecting -CF₃.

Williamson Ether Synthesis for tert-Butoxy Installation

Williamson conditions effectively introduce tert-butoxy groups post-trifluoromethylation. Reacting 2-(trifluoromethyl)phenol with tert-butyl bromide (1.5 eq.) and K₂CO₃ (2 eq.) in refluxing acetone (56°C, 12h) delivers the target compound in 68% isolated yield. Phase-transfer catalysis (tetrabutylammonium bromide) enhances reactivity in biphasic systems (water/toluene), boosting yields to 74%.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Prefunctionalized Intermediates

Palladium-mediated cross-coupling enables modular synthesis. Bromination of 5-tert-butoxyphenol at the 2-position (NBS, CCl₄, 76% yield) provides a handle for Suzuki coupling with trifluoromethyl boronic esters. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C, this route achieves 82% yield with >99% regiopurity.

Ligand and Base Optimization

Bidentate ligands (dppf) suppress proto-deboronation side reactions, while weak bases (Cs₂CO₃) prevent tert-butoxy group cleavage. A ligand screen revealed dppf’s superiority over monodentate PPh₃, improving yields from 68% to 82%.

Green Chemistry and Industrial Scalability

Comparative Method Analysis

| Method | Key Reagents | Yield (%) | Purity (%) | Scale-Up Feasibility |

|---|---|---|---|---|

| Electrophilic CF₃ | Togni II, FeCl₃ | 78 | 95 | Moderate |

| DoM + TMSCF₃ | LTMP, TMSCF₃ | 61 | 98 | Low |

| Williamson Ether | t-BuBr, K₂CO₃ | 74 | 99 | High |

| Suzuki Coupling | Pd(dppf)Cl₂, CF₃Bpin | 82 | 99 | Moderate |

| Mechanochemical | K₂CO₃, Ball Milling | 89 | 97 | High |

Chemical Reactions Analysis

Types of Reactions

5-Tert-butoxy-2-(trifluoromethyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

Substitution: The tert-butoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

Potential Applications

5-Tert-butoxy-2-(trifluoromethyl)phenol has potential applications in pharmaceutical development due to its unique structure and potential biological activity. Compounds with similar structures have demonstrated various pharmacological effects. Interaction studies involving this compound could reveal important insights into its mechanism of action and potential therapeutic uses. These studies might focus on:

- Drug Discovery The compound can be a building block in synthesizing new pharmaceuticals.

- Biological Activity Researching the compound's effects on biological systems can lead to new therapeutic applications.

Comparison with Structurally Similar Compounds

The uniqueness of this compound lies in its combination of a bulky tert-butoxy group and a highly electronegative trifluoromethyl group. This combination alters its physical and chemical properties and enhances its potential biological activities compared to similar compounds lacking one or both substituents.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Tert-butylphenol | 4-Tert-butylphenol | Lacks trifluoromethyl group; used as an antioxidant |

| 2-(Trifluoromethyl)phenol | 2-(Trifluoromethyl)phenol | No tert-butoxy group; exhibits strong electrophilic properties |

| 5-Fluoro-2-hydroxyphenyl | 5-Fluoro-2-hydroxyphenyl | Fluoro instead of trifluoro; different electronic properties |

Related Research

Other tert-butyl compounds have been investigated for various applications:

- Antioxidant Properties: 4-Tert-butylphenol is used as an antioxidant.

- Fluorophores: 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene has been researched as a fluorophore for polymeric and solution studies .

- CFTR Potentiators: N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamides have been identified as CFTR potentiators .

Mechanism of Action

The mechanism by which 5-Tert-butoxy-2-(trifluoromethyl)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenol group can participate in hydrogen bonding and other interactions, while the tert-butoxy and trifluoromethyl groups can influence its lipophilicity and overall reactivity. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

(a) Trifluoromethyl-4-nitrophenol (TFM)

- CAS : 88-30-2

- Structure: A phenol derivative with a nitro (-NO₂) group at the para position and a trifluoromethyl group at the meta position.

- Key Differences :

- The nitro group in TFM is strongly electron-withdrawing, enhancing acidity (pKa ~4.5–5.0) compared to the tert-butoxy group in the target compound, which is electron-donating via oxygen but sterically bulky.

- Applications : TFM is widely used as a lampricide (sea lamprey control agent) due to its selective toxicity .

(b) 5-Amino-2-tert-butylphenol

- CAS : 873055-35-7

- Structure: Features an amino (-NH₂) group at the para position and a tert-butyl (-C(CH₃)₃) group at the ortho position.

- Key Differences: The amino group is electron-donating, increasing the phenol’s nucleophilicity, whereas the trifluoromethyl group in the target compound reduces electron density on the aromatic ring. Applications: Serves as an intermediate in dye synthesis or pharmaceutical precursors .

Data Tables

Table 1: Comparative Analysis of Substituted Phenols

Table 2: Electronic and Steric Effects

| Compound | Electron Effects | Steric Effects | Acidity (Estimated pKa) |

|---|---|---|---|

| This compound | -CF₃ (electron-withdrawing), -OC(CH₃)₃ (mildly donating) | High (tert-butoxy bulk) | ~8–9 (moderate) |

| TFM | -CF₃ and -NO₂ (both electron-withdrawing) | Low (planar nitro group) | ~4.5–5.0 (strongly acidic) |

| 5-Amino-2-tert-butylphenol | -NH₂ (electron-donating) | Moderate (tert-butyl group) | ~9–10 (weakly acidic) |

Research Findings and Implications

- Reactivity: The trifluoromethyl group in this compound likely reduces electrophilic substitution reactivity compared to TFM, where the nitro group directs further substitution.

Q & A

Q. How to integrate computational and experimental data for mechanistic insights?

- Methodological Answer : Combine molecular docking (AutoDock Vina) with kinetic isotope effect (KIE) studies. For example, simulate binding affinities to cytochrome P450 enzymes and validate with ¹⁸O-labeled H₂O in oxidation assays. Cross-reference computational activation energies with experimental Arrhenius parameters to refine transition-state models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.